Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2,5-dimethyl-3-pyridin-4-yl-1,2-oxazolidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(11(15)16-3)8-10(14(2)17-12)9-4-6-13-7-5-9/h4-7,10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAJQOYHIUNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(O1)C)C2=CC=NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate has shown potential as a pharmacological agent. Research indicates that compounds with isoxazolidine structures can exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
In a study examining various isoxazolidine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory drug candidate .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Example Reaction
A notable reaction involves the use of this compound in the synthesis of pyridine-based pharmaceuticals through a multi-step process that enhances yields and reduces by-products .
Agrochemicals
Research has indicated that derivatives of this compound can be utilized in developing agrochemicals, particularly as herbicides or fungicides due to their biological activity against plant pathogens.
Case Study: Herbicidal Activity
In field trials, derivatives of this compound exhibited effective herbicidal activity against several weed species, leading to further exploration for agricultural applications .
Mechanism of Action
The mechanism by which Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Heterocyclic Core Modifications
The isoxazolidine ring in the target compound is distinct from aromatic heterocycles like pyrazoles () and unsaturated isoxazoles (). Key differences include:
The saturated isoxazolidine core may enhance metabolic stability compared to aromatic analogs, though at the cost of reduced π-stacking interactions in biological targets .
Substituent Effects
The pyridin-4-yl group in the target compound contrasts with substituents in ’s pyrazole derivatives (e.g., 4-methoxyphenyl, 4-chlorophenyl). Pyridinyl groups introduce basicity (pKa ~5–6) due to the nitrogen lone pair, influencing solubility and binding to biological targets. For example:
The pyridinyl group may improve aqueous solubility relative to halogenated aryl groups but reduce it compared to methoxy-substituted analogs .
Functional Group Comparisons
The methyl ester in the target compound contrasts with carboxylic acids (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, ). Key differences include:
Esters are often used as prodrugs to enhance absorption, whereas carboxylic acids may require formulation adjustments for efficacy .
Biological Activity
Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHNO
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.15 μg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 0.25 μg/mL | Inhibition of protein synthesis |
| Candida albicans | 0.30 μg/mL | Interference with ergosterol biosynthesis |
The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Activity | IC (μg/mL) | Reference Compound |
|---|---|---|
| COX-1 Inhibition | 58.20 | Aspirin |
| COX-2 Inhibition | 42.50 | Celecoxib |
The selective inhibition of COX-2 suggests a favorable safety profile compared to non-selective NSAIDs .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : The compound interferes with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Protein Synthesis Inhibition : It binds to bacterial ribosomes, thereby inhibiting protein synthesis.
- Ergosterol Biosynthesis Interference : The compound disrupts the synthesis of ergosterol in fungi, which is vital for maintaining cell membrane integrity.
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains :
A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it maintained activity with an MIC comparable to standard treatments, highlighting its potential as an alternative therapy . -
Anti-inflammatory Effects in Animal Models :
In a carrageenan-induced paw edema model in rats, this compound significantly reduced inflammation compared to control groups, suggesting its therapeutic potential in inflammatory conditions .
Preparation Methods
Nitrone Synthesis and Structural Design
Nitrones serve as key intermediates in this approach. For methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate, the nitrone must incorporate the pyridin-4-yl moiety. This is achieved by condensing pyridine-4-carbaldehyde with N-methylhydroxylamine hydrochloride in methanol under reflux, yielding N-methyl-C-(pyridin-4-yl)nitrone (Scheme 1A). The reaction typically proceeds at 60°C for 24 hours, with yields exceeding 70% after purification.
Dipolarophile Selection and Cycloaddition Conditions
Methyl acrylate is the dipolarophile of choice due to its ability to introduce the methoxycarbonyl group at position 5. The cycloaddition occurs via a concerted mechanism, favoring endo transition states that position the pyridinyl and methyl groups cis to each other (Scheme 1B). Reaction conditions (60°C in methanol, 24 hours) yield a mixture of cis- and trans-diastereomers, with ratios dependent on steric and electronic effects. For example, analogous reactions reported in produced cis/trans ratios of 53:47, requiring chromatographic separation to isolate the desired isomer.
Table 1: Representative Cycloaddition Yields and Diastereomer Ratios
| Nitrone | Dipolarophile | Yield (%) | Cis/Trans Ratio |
|---|---|---|---|
| N-Methyl-C-(Pyridin-4-yl) | Methyl acrylate | 68 | 55:45 |
| N-Methyl-C-(Phenyl) | Methyl acrylate | 72 | 60:40 |
| N-Ethyl-C-(Pyridin-4-yl) | Ethyl acrylate | 65 | 50:50 |
Data adapted from, demonstrating consistent yields and selectivity trends.
Post-Cycloaddition Functionalization Strategies
Following cycloaddition, the intermediate isoxazolidine requires methylation at position 2 and stabilization of the carboxylate group.
Methylation at Position 2
The 2-methyl group is introduced via nucleophilic alkylation. Treating the cycloadduct with methyl iodide in the presence of potassium carbonate (DMF, 0°C to room temperature) selectively methylates the nitrogen at position 2. This step proceeds in 85–90% yield, with minimal side products due to the steric protection offered by the pyridinyl group.
Carboxylate Stabilization and Esterification
While the cycloaddition directly installs the methoxycarbonyl group at position 5, acidic or basic conditions may necessitate protection. Transesterification with methanol and catalytic sulfuric acid (reflux, 6 hours) ensures the ester remains intact during subsequent steps.
Alternative Synthetic Routes and Modifications
Ring-Opening of Isoxazole Precursors
Though less common, isoxazolidines can be synthesized via hydrogenation of isoxazoles. For example, catalytic hydrogenation (H₂, Pd/C, ethanol) of methyl 3-(pyridin-4-yl)-5-nitroisoxazole-4-carboxylate selectively reduces the heterocycle’s double bond, yielding the saturated isoxazolidine. However, this method suffers from over-reduction risks, limiting yields to 40–50%.
Darzens Reaction for Stereochemical Control
Comparative Analysis of Methodologies
Table 2: Efficiency and Selectivity of Key Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 68–72 | Moderate | High |
| Darzens Reaction | 55–60 | High | Moderate |
| Isoxazole Hydrogenation | 40–50 | Low | Low |
The cycloaddition route offers superior scalability and yield, making it the preferred industrial method. In contrast, the Darzens reaction provides exceptional stereocontrol, ideal for enantioselective synthesis.
Mechanistic Insights and Side Reactions
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate?
A common approach involves cyclization reactions, such as the formation of isoxazolidine rings via hydroxylamine intermediates. For example, oxime derivatives (e.g., generated from aldehydes and hydroxylamine hydrochloride under alkaline conditions) can undergo chlorination and subsequent ring closure with β-keto esters . Reaction optimization may require temperature control (reflux in ethanol) and purification via crystallization .
Q. How should researchers characterize this compound using spectroscopic techniques?
Key characterization methods include:
- NMR Spectroscopy : Analyze proton environments (e.g., pyridinyl protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–2.5 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~250–300) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Q. What safety protocols are critical during handling and synthesis?
- Use fume hoods to avoid inhalation of volatile reagents (e.g., chlorinating agents like PCl₅).
- Wear PPE (gloves, goggles) to prevent skin contact with irritants like hydroxylamine derivatives.
- Store the compound in a cool, dry environment (<25°C) to prevent degradation .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data be resolved?
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., triclinic system, space group P1) to validate bond lengths and angles .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic mismatches .
Q. What strategies improve regioselectivity in isoxazolidine ring formation?
- Reagent Control : Use sterically hindered bases (e.g., DBU) to direct cyclization.
- Temperature Modulation : Lower temperatures (0–5°C) favor kinetically controlled pathways, reducing byproducts .
Q. How does the pyridin-4-yl substituent influence electronic properties?
- The pyridine ring acts as an electron-withdrawing group, polarizing the isoxazolidine ring and enhancing electrophilicity at the ester group.
- Substituent effects can be quantified via Hammett constants (σₚ ≈ 0.78 for pyridinyl) or cyclic voltammetry to assess redox behavior .
Q. What are common impurities in synthesis, and how are they mitigated?
- Unreacted Intermediates : Monitor via TLC and remove using column chromatography (silica gel, hexane/EtOAc gradient).
- Oxidation Byproducts : Introduce antioxidants (e.g., BHT) during storage .
Q. How can reaction pathways be validated using isotopic labeling?
- ²H/¹³C Labeling : Track specific atoms (e.g., methyl groups) via NMR or mass spectrometry to confirm mechanistic steps (e.g., nucleophilic ring opening) .
Methodological Notes
- Crystallographic Refinement : For accurate structural determination, use SHELX programs (SHELXD for phasing, SHELXL for refinement) and validate with R-factor convergence (<5%) .
- Synthetic Troubleshooting : If yields are low, consider alternative solvents (e.g., DMF for polar intermediates) or catalyst screening (e.g., Pd/C for hydrogenation steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
